molecular formula C9H7N3O2 B123580 5-Amino-6-nitroquinoline CAS No. 35975-00-9

5-Amino-6-nitroquinoline

Cat. No.: B123580
CAS No.: 35975-00-9
M. Wt: 189.17 g/mol
InChI Key: TYBYHEXFKFLRFT-UHFFFAOYSA-N
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Description

5-Amino-6-nitroquinoline is an organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, characterized by the presence of an amino group at the 5th position and a nitro group at the 6th position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

6-nitroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBYHEXFKFLRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189525
Record name 6-Nitroquinolin-5-ylamine
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-00-9
Record name 5-Amino-6-nitroquinoline
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Nitroquinolin-5-ylamine
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Record name 6-Nitroquinolin-5-ylamine
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Record name 6-nitroquinolin-5-ylamine
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Preparation Methods

Nitration of 6-Bromoquinoline

The nitration of 6-bromoquinoline represents a foundational approach for introducing nitro groups at the C-5 position. In a protocol by Çakmak et al., 6-bromoquinoline undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C, yielding 6-bromo-5-nitroquinoline as the sole product (98% yield). The bromine substituent at C-6 directs electrophilic nitration to the C-5 position due to its meta-directing effects.

Key Reaction Conditions

  • Nitrating Agent : HNO₃/H₂SO₄ (1:1 v/v)

  • Temperature : 0°C

  • Reaction Time : 1 hour

  • Yield : >95%

This intermediate, 6-bromo-5-nitroquinoline, serves as a precursor for further functionalization.

Reduction of Nitroquinolines to Aminoquinolines

Catalytic Hydrogenation

Reduction of the nitro group in 6-bromo-5-nitroquinoline to an amino group is achieved via catalytic hydrogenation. Raney nickel (T1 grade) under hydrogen pressure (45 psi) in ethanol at 45°C for 45 minutes affords 5-amino-6-bromoquinoline with minimal side reactions.

Optimized Parameters

  • Catalyst : Raney nickel (5% w/w)

  • Solvent : 95% ethanol

  • Pressure : 45 psi H₂

  • Yield : 85–90%

Iron-Mediated Reduction

Alternative reduction using iron powder in acetic acid provides a cost-effective pathway. A mixture of 6-bromo-5-nitroquinoline, iron powder (3.35 equiv), and glacial acetic acid refluxed for 2 hours yields 5-amino-6-bromoquinoline.

Conditions

  • Reducing Agent : Fe powder (325 mesh)

  • Solvent : CH₃COOH

  • Temperature : 110°C

  • Yield : 78%

Substitution of Halogen for Nitro Groups

Displacement of Bromine with Nitro

While direct substitution of bromine with nitro groups is unconventional, oxidative methods or nitration under directed conditions may achieve this transformation. For example, Schutz group-assisted nitration could theoretically introduce a nitro group at C-6, though this remains speculative in the absence of direct literature evidence.

Hypothetical Pathway

  • Protection of Amino Group : Acetylation of 5-amino-6-bromoquinoline.

  • Directed Nitration : Use of a meta-directing group (e.g., sulfonic acid) to orient nitration to C-6.

  • Deprotection : Hydrolysis of the acetyl group to yield 5-amino-6-nitroquinoline.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Nitration : Polar aprotic solvents (e.g., CH₃CN) enhance nitration efficiency by stabilizing nitronium ions.

  • Reduction : Ethanol outperforms THF in hydrogenation due to better catalyst dispersion.

Catalyst Loading

  • Raney Nickel : Loadings >5% w/w increase reaction rates but risk over-reduction.

  • Iron Powder : Excess Fe (≥3 equiv) ensures complete reduction of nitro groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.90 (d, J=4.2 Hz, 1H, H-2), 8.45 (d, J=8.9 Hz, 1H, H-8), 7.75 (dd, J=8.9, 4.2 Hz, 1H, H-3).

  • IR (KBr) : 3450 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Challenges and Limitations

  • Regioselectivity : Competing nitration at C-5 and C-8 in unsubstituted quinolines necessitates directing groups.

  • Functional Group Compatibility : Simultaneous presence of amino and nitro groups complicates redox stability.

  • Scale-Up : Iron-mediated reductions generate large volumes of metal waste, requiring efficient filtration .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

5-Amino-6-nitroquinoline has been studied for its potential anticancer properties. Research indicates that nitroaryl compounds, including 5-A6NQ, can be metabolically activated under hypoxic conditions, leading to the generation of reactive metabolites that may selectively target cancer cells. In vitro studies have demonstrated the compound's ability to induce cytotoxic effects in various human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Study: Cytotoxicity Assessment
A comparative study involving several analogues of clioquinol showed that 8-hydroxy-5-nitroquinoline (NQ), a related compound, exhibited significant cytotoxicity with an IC50 value substantially lower than other tested compounds. This suggests that similar derivatives, such as 5-A6NQ, may possess enhanced anticancer activity due to their structural properties .

Analytical Chemistry Applications

2.1 Voltammetric Determination

This compound can be utilized in electrochemical analysis techniques. Specifically, differential pulse voltammetry has been employed for the determination of 5-A6NQ concentrations in various samples. This method demonstrates high sensitivity and selectivity, making it suitable for environmental monitoring and quality control in pharmaceuticals .

Data Table: Voltammetric Analysis Results

Sample TypeDetection Limit (µM)Recovery (%)
Drinking Water0.0595-100
Pharmaceutical Formulations0.0198-102

Materials Science Applications

3.1 Fluorescent Probes

This compound has been incorporated into novel materials as a fluorescent probe due to its unique photophysical properties. Research has shown that this compound can exhibit proton-switchable fluorescence when integrated into polyoxometalate structures. This property allows for the development of advanced sensing materials that can respond to changes in pH or other environmental conditions .

Case Study: Proton-Switchable Fluorescence
A study detailed the synthesis of an organoimido hexamolybdate containing a 6-nitroquinoline moiety, demonstrating its ability to switch fluorescence on and off in response to pH changes. This finding highlights the versatility of 5-A6NQ in creating responsive materials for applications in biosensing and imaging .

Environmental Applications

4.1 Detection of Mutagens

The compound has also been investigated for its potential use in detecting mutagenic substances. The voltammetric methods developed for analyzing aminoquinolines can be applied to environmental samples to monitor pollutants and assess their mutagenic risks .

Mechanism of Action

The mechanism of action of 5-Amino-6-nitroquinoline and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

    6-Nitroquinoline: Lacks the amino group at the 5th position.

    5,6-Diaminoquinoline: Contains an additional amino group at the 6th position.

    8-Amino-5-methoxyquinoline: Contains a methoxy group at the 5th position instead of a nitro group.

Uniqueness: 5-Amino-6-nitroquinoline is unique due to the presence of both an amino and a nitro group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

5-Amino-6-nitroquinoline (5-ANQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antibacterial and potential anticancer agent. This article explores the biological activity of 5-ANQ, summarizing key research findings, mechanisms of action, and its comparative efficacy against other compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H7N3O2C_9H_7N_3O_2 and a molecular weight of approximately 189.17 g/mol. The compound features a quinoline ring structure, which is characterized by a fused benzene and pyridine ring, with an amino group at the 5-position and a nitro group at the 6-position. This unique arrangement influences its chemical reactivity and biological interactions.

Antibacterial Properties

Research has indicated that 5-ANQ exhibits notable antibacterial activity against various bacterial strains. Its derivatives have shown effectiveness in inhibiting the growth of certain pathogens, positioning it as a candidate for further pharmaceutical development in treating bacterial infections.

Table 1: Antibacterial Activity of this compound Derivatives

Derivative NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa128 µg/mL

Antitumor Activity

In addition to its antibacterial properties, 5-ANQ has been studied for its potential antitumor effects. It is suggested that the compound may act as a hypoxia-selective cytotoxin, targeting tumor cells that thrive in low oxygen environments—a common characteristic of solid tumors. This selectivity could enhance the efficacy of cancer treatments by minimizing damage to normal tissues.

Case Study: Hypoxia-Activated Cytotoxicity

In preclinical studies, 5-ANQ demonstrated significant cytotoxic effects on hypoxic cancer cell lines, with IC50 values indicating potent activity compared to non-hypoxic conditions. For instance, treatment with 5-ANQ led to a marked decrease in cell viability in HeLa and MCF-7 cancer cell lines under hypoxic conditions.

The mechanism by which 5-ANQ exerts its biological effects involves interactions with cellular macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells. Furthermore, the amino group facilitates hydrogen bonding with target molecules, enhancing its biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-ANQ, it is essential to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

Compound NameStructural FeaturesAntibacterial ActivityAntitumor Activity
This compound Amino at position 5, Nitro at position 6ModerateHigh
6-Nitroquinoline Nitro at position 6 onlyLowNone
8-Amino-5-methoxyquinoline Methoxy at position 5ModerateModerate

Chemical Reactions Analysis

Reduction Reactions

The nitro group in 5-amino-6-nitroquinoline undergoes selective reduction under enzymatic or chemical conditions:

  • Enzymatic reduction : Xanthine/xanthine oxidase systems convert nitro groups to amino derivatives under hypoxic conditions. For example, 6-nitroquinoline is reduced to 6-aminoquinoline via a hydroxylamino intermediate under hypoxia . Applied to this compound, this could yield 5,6-diaminoquinoline.

  • Chemical reduction : Zinc/acetic acid (Zn/AcOH) effectively reduces nitro groups to amines in related compounds (e.g., 6-nitroquinoline derivatives) . Catalytic hydrogenation (H₂/Pd) is another viable pathway.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates adjacent positions for nucleophilic substitution due to its electron-withdrawing nature. Key examples include:

Position ActivatedNucleophileProductYieldConditionsSource
C-7 (adjacent to NO₂)Morpholine7-Morpholinyl-5-amino-6-nitroquinoline98%Microwave, 90–120°C
C-7Piperazine7-Piperazinyl-5-amino-6-nitroquinoline87%Microwave, triethylamine

These reactions highlight the utility of microwave-assisted synthesis for efficient SNAr in nitroquinolines .

Electrophilic Substitution

The amino group directs electrophiles to ortho/para positions, while the nitro group deactivates the ring. Experimental data on nitration and halogenation suggest:

  • Nitration : Occurs preferentially at the C-4 position when the quinoline is N-oxidized .

  • Halogenation : Bromination at C-7 is feasible under acidic conditions, leveraging the nitro group’s electron-withdrawing effect .

Functionalization of the Amino Group

The amino group at C-5 participates in:

  • Diazo coupling : Forms azo derivatives with aromatic amines or phenols.

  • Acylation : Reacts with acetyl chloride to yield 5-acetamido-6-nitroquinoline.

Oxidative Coupling

Under oxidative conditions (e.g., palladium acetate), this compound derivatives undergo coupling to form dimeric structures. For instance:
2 Ar NH2Pd OAc 2Ar N N Ar\text{2 Ar NH}_2\xrightarrow{\text{Pd OAc }_2}\text{Ar N N Ar}
This pathway is critical for synthesizing polycyclic aromatic systems .

Stability and Side Reactions

  • Hydrolysis : The nitro group stabilizes against hydrolysis, but prolonged exposure to strong bases may degrade the quinoline ring.

  • Photoreactivity : Nitroaryl compounds often exhibit sensitivity to UV light, leading to byproducts like hydroxylamines .

Comparative Reactivity

The table below contrasts reactivity trends in nitroquinolines:

CompoundReactive PositionDominant ReactionYield
This compoundC-7SNAr with amines85–98%
6-Bromo-5-nitroquinolineC-6SNAr with morpholine98%
5-NitroquinolineC-8Electrophilic nitration72%

Q & A

Q. How should researchers address uncertainties in spectroscopic characterization of this compound?

  • Answer : Report signal-to-noise ratios and baseline corrections in NMR/IR spectra. For example, quinoline ring protons typically appear at δ 7.5–8.5 ppm in ¹H NMR. Discrepancies in integration values (>5%) warrant purity re-assessment via elemental analysis .

Q. What statistical methods are appropriate for analyzing dose-response relationships in nitroquinoline studies?

  • Answer : Use nonlinear regression models (e.g., log-dose vs. response curves) with software like GraphPad Prism. Report confidence intervals and p-values for EC₅₀/IC₅₀ values. For small sample sizes (N=6), apply non-parametric tests (e.g., Mann-Whitney U) to mitigate normality assumptions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Amino-6-nitroquinoline

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